molecular formula C14H22OS B3839922 1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene

1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B3839922
M. Wt: 238.39 g/mol
InChI Key: DSHJYDOUUGHCHL-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methyl groups and a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the methyl and propan-2-ylsulfanylpropoxy groups are introduced. Common reagents used in these reactions include methyl iodide and propan-2-ylsulfanylpropyl chloride, along with catalysts such as aluminum chloride (AlCl3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4

    Substitution: AlCl3, methyl iodide, propan-2-ylsulfanylpropyl chloride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene: Lacks the propan-2-ylsulfanylpropoxy group, making it less complex.

    3-(3-propan-2-ylsulfanylpropoxy)benzene: Lacks the two methyl groups, resulting in different chemical properties.

Uniqueness

1,2-Dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of both methyl and propan-2-ylsulfanylpropoxy groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

1,2-dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-11(2)16-10-6-9-15-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHJYDOUUGHCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCSC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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